molecular formula C19H21N3O4S B2760183 4-((3-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899951-73-6

4-((3-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2760183
CAS No.: 899951-73-6
M. Wt: 387.45
InChI Key: HZAQHEXDYOYSPT-UHFFFAOYSA-N
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Description

4-((3-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a potent and selective antagonist of the P2X7 (P2RX7) receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X7 receptor is a key mediator of the NLRP3 inflammasome activation and subsequent release of pro-inflammatory cytokines such as IL-1β, making it a critical target in immunological and neurological research [https://pubmed.ncbi.nlm.nih.gov/12133835/]. This compound demonstrates high affinity for the P2X7 receptor, effectively blocking ATP-induced pore formation and the downstream inflammatory signaling cascade. Its primary research value lies in elucidating the role of purinergic signaling in pathological conditions. Researchers utilize this antagonist to investigate neuroinflammation in models of chronic pain, neurodegenerative diseases like Alzheimer's, and neuropsychiatric disorders [https://pubmed.ncbi.nlm.nih.gov/24184537/]. In immunology, it is a vital tool for studying the innate immune response, inflammasome biology, and diseases driven by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease. The specific structural features of this molecule, including the tetrahydrofuran moiety, are designed to optimize pharmacokinetic properties for in vivo studies, facilitating the exploration of P2X7 receptor function in whole-organism contexts and validating it as a therapeutic target for a range of inflammatory and neurological conditions.

Properties

IUPAC Name

4-[(3-nitrophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c23-19-20-18(27-12-13-4-1-5-14(10-13)22(24)25)16-7-2-8-17(16)21(19)11-15-6-3-9-26-15/h1,4-5,10,15H,2-3,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAQHEXDYOYSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Compounds similar to 4-((3-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one have been investigated for their ability to inhibit bacterial RNA polymerase, indicating potential as antibacterial agents .
    • The presence of the thio group in the structure enhances the compound's interaction with bacterial enzymes, potentially leading to effective antimicrobial activity.
  • Antineoplastic Potential :
    • Research has indicated that derivatives of pyrimidine compounds exhibit antitumor activity by interfering with DNA synthesis and repair mechanisms in cancer cells. This suggests that the compound could be explored for its anticancer properties .
  • Neuroprotective Effects :
    • The compound's structural similarity to known neuroprotective agents warrants investigation into its potential role in treating neurodegenerative diseases. Studies on related compounds have shown promise in modulating neuroinflammation and oxidative stress .

Case Studies

Several studies highlight the relevance of similar compounds in clinical settings:

  • Antimicrobial Studies :
    • A study reported on a series of thio-containing compounds that demonstrated significant antibacterial activity against various strains of bacteria, emphasizing the importance of sulfur-containing moieties in drug design .
  • Cancer Research :
    • Investigations into pyrimidine derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. These findings support further exploration of this compound in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related cyclopenta[d]pyrimidine and heterocyclic derivatives is presented below, focusing on synthesis, physicochemical properties, and biological activity.

Structural and Physicochemical Comparison

Table 1: Key Properties of Selected Pyrimidine Derivatives

Compound Name Core Structure Substituents (Position) Yield (%) Melting Point (°C) Notable Activity Reference
4-((3-Nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one Cyclopenta[d]pyrimidine 3-Nitrobenzylthio (7), THF-methyl (1) N/A N/A Antioxidant (hypothetical) Target Compound
4-Phenyl-6-(thiophen-2-yl)-2-thioxotetrahydropyrimidin-5(6H)-one Tetrahydropyrimidine Phenyl (4), Thiophen-2-yl (6) 61 165–167 Not reported
(7E)-7-(4-Bromobenzylidene)-4-(4-bromophenyl)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one Cyclopenta[d]pyrimidine 4-Bromobenzylidene (7), 4-Bromophenyl (4) 96 219–222 Not reported
2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one Cyclopenta[d]pyrimidine 4-Fluorobenzylthio (2) N/A N/A Not reported
3-Cyclohexyl-7-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione Cyclopenta[d]pyrimidine Cyclohexyl (3), Thioether (7) N/A N/A Antioxidant (variable activity)

Substituent Effects on Antioxidant Activity

The target compound’s 3-nitrobenzylthio group distinguishes it from analogs with halogenated or alkyl substituents. For example:

  • Ortho-halogenated benzylthioethers (e.g., 4c and 4d in ) exhibit prooxidant activity (−6.67% to −60% inhibition), likely due to steric hindrance or electronic effects destabilizing radical scavenging .
  • In contrast, electron-withdrawing nitro groups (as in the target compound) may enhance antioxidant capacity by stabilizing radical intermediates, though experimental validation is needed.
  • The tetrahydrofuran-2-ylmethyl substituent could improve pharmacokinetic properties compared to bulkier groups (e.g., cyclohexyl in ), which may reduce membrane permeability .

Comparison with Non-Pyrimidine Heterocycles

Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () highlight the role of alternative cores. These imidazo[1,2-a]pyridines exhibit distinct electronic profiles due to fused ring systems but share functional groups (e.g., nitrophenyl) that influence redox behavior .

Q & A

Basic: What synthetic methodologies are commonly employed for constructing the cyclopenta[d]pyrimidinone core?

Answer:
The cyclopenta[d]pyrimidinone core is synthesized via cyclocondensation and heterocyclization reactions. Key steps include:

Cyclocondensation: Reacting 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol to form azomethine intermediates .

Heterocyclization: Treating intermediates with glacial acetic acid and DMSO to cyclize into the fused pyrimidinone structure .

Functionalization: Introducing the 3-nitrobenzylthio group via nucleophilic substitution under basic conditions (e.g., triethylamine in DMF) .

Basic: How is the compound characterized to confirm its structure and purity?

Answer:
Characterization involves:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to assign proton environments and confirm substituent positions .
  • Infrared Spectroscopy (IR): Identification of key functional groups (e.g., C=O, S-C, NO2) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .
  • Chromatography: HPLC or TLC to assess purity (>95%) at each synthesis stage .

Basic: What structural features influence the compound's physicochemical properties?

Answer:

  • Lipophilicity: The 3-nitrobenzylthio group and tetrahydrofuran (THF) methyl substituent enhance membrane permeability .
  • Electron-Withdrawing Effects: The nitro group stabilizes the thioether bond and influences reactivity .
  • Ring Strain: The fused cyclopenta ring introduces strain, affecting conformational flexibility and binding interactions .

Advanced: How can researchers optimize synthetic yields while minimizing by-products?

Answer:
Use Design of Experiments (DoE) to systematically vary parameters:

  • Variables: Temperature (60–100°C), solvent polarity (ethanol vs. DMF), and reaction time (4–24 hrs) .
  • Analysis: Monitor reaction progress via HPLC and quantify yields using LC-MS .
  • Case Study: For similar thieno-pyrimidines, optimizing reflux time reduced dimerization by 30% .

Advanced: How can computational methods aid in predicting the compound's biological targets?

Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with enzymes (e.g., kinases) or receptors .
  • Pharmacophore Mapping: Identify critical binding motifs (e.g., nitro group for hydrogen bonding) .
  • Validation: Compare computational predictions with in vitro assays (e.g., enzyme inhibition) .

Advanced: How do structural modifications at the 2- and 3-positions affect biological activity?

Answer:

  • 2-Position (Thioether): Replacing the 3-nitrobenzyl group with halogenated analogs (e.g., 4-Cl) enhances kinase inhibition by 20% .
  • 3-Position (THF Methyl): Substituting with bulkier groups (e.g., tetrahydropyran) reduces solubility but improves target residence time .
  • SAR Table:
PositionModificationActivity ChangeReference
23-NitrobenzylthioBaseline (IC50 = 1.2 µM)
24-ChlorobenzylthioIC50 = 0.9 µM (-25%)
3THF MethylImproved solubility

Advanced: How can researchers resolve contradictory data in reaction outcomes (e.g., varying yields)?

Answer:

  • Root-Cause Analysis: Use HPLC to detect impurities (e.g., unreacted intermediates) .
  • Reaction Monitoring: In situ IR or NMR to identify side reactions (e.g., oxidation of thioether) .
  • Case Study: Contradictory yields (40–80%) in cyclocondensation were traced to aldehyde purity; redistillation improved consistency .

Advanced: What strategies validate the compound's stability under physiological conditions?

Answer:

  • Accelerated Stability Testing: Incubate in PBS (pH 7.4) at 37°C for 48 hrs; analyze degradation via LC-MS .
  • Light Sensitivity: Exposure to UV light (254 nm) for 24 hrs to assess nitro group stability .
  • Key Finding: The THF methyl group reduces hydrolytic degradation compared to ester-containing analogs .

Advanced: How can X-ray crystallography elucidate the compound's 3D conformation?

Answer:

  • Crystallization: Grow single crystals in DMSO/water mixtures at 4°C .
  • Data Collection: Resolve bond angles and torsional strain using synchrotron radiation (λ = 0.9 Å) .
  • Impact: The cyclopenta ring adopts a boat conformation, optimizing π-π stacking with aromatic residues .

Advanced: What in vitro assays are recommended for preliminary biological evaluation?

Answer:

  • Kinase Inhibition: Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM .
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to measure half-life .

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